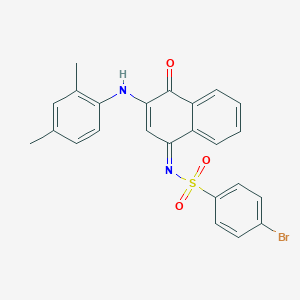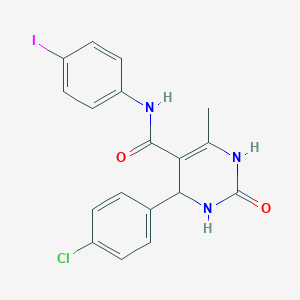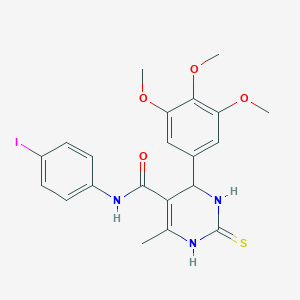
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first synthesized in 1972 by a group of researchers at the Swiss pharmaceutical company Hoffmann-La Roche. Since then, Moclobemide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate acts as a reversible inhibitor of MAO-A, which is responsible for the breakdown of monoamine neurotransmitters in the brain. By inhibiting MAO-A, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate increases the levels of monoamine neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in the regulation of mood, anxiety, and other emotional states. 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate also increases the activity of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate in lab experiments is its specificity for MAO-A inhibition, which allows researchers to study the effects of monoamine neurotransmitters on various physiological and behavioral processes. However, one limitation of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate. One area of interest is the potential use of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate in the treatment of other neurological and psychiatric disorders such as bipolar disorder, schizophrenia, and obsessive-compulsive disorder. Another area of interest is the development of novel MAO-A inhibitors with improved specificity and efficacy. Additionally, the role of BDNF in the therapeutic effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate could be further investigated.
Métodos De Síntesis
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate involves the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-carboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate works by inhibiting the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in the regulation of mood, anxiety, and other emotional states.
Propiedades
Fórmula molecular |
C25H20O7 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C25H20O7/c1-28-17-10-15(11-18(12-17)29-2)25(27)32-16-8-9-20-23(13-16)31-14-21(24(20)26)19-6-4-5-7-22(19)30-3/h4-14H,1-3H3 |
Clave InChI |
FDVGXZDRFJMNRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC |
SMILES canónico |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)